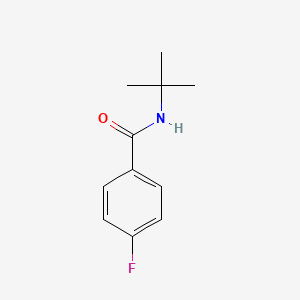

N-T-Butyl-4-fluorobenzamide

Description

BenchChem offers high-quality N-T-Butyl-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-T-Butyl-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYTVKMZSNODPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401665 | |

| Record name | N-T-BUTYL-4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49834-29-9 | |

| Record name | N-T-BUTYL-4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-T-Butyl-4-fluorobenzamide chemical properties and structure

An In-Depth Technical Guide to N-tert-Butyl-4-fluorobenzamide: Structure, Properties, and Synthesis

Introduction

N-tert-Butyl-4-fluorobenzamide is a fluorinated aromatic amide that serves as a crucial building block in organic synthesis. Its unique structural features—a planar phenyl ring activated by a fluorine atom and sterically influenced by a bulky tert-butyl group—make it a valuable intermediate in the development of agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and spectral characteristics, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

N-tert-Butyl-4-fluorobenzamide is identified by its distinct molecular structure and is registered under several chemical identifiers.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | N-(tert-Butyl)-4-fluorobenzamide | [1] |

| CAS Number | 395-43-7 | [2] |

| Molecular Formula | C₁₁H₁₄FNO | [1] |

| Molecular Weight | 195.23 g/mol | [1] |

| Melting Point | 125 - 128 °C | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Insoluble in water | [4] |

Molecular Structure

The structure consists of a 4-fluorobenzoyl group attached to the nitrogen atom of a tert-butylamine. The fluorine atom at the para position of the benzene ring significantly influences the molecule's electronic properties, while the sterically demanding tert-butyl group affects its conformational flexibility and reactivity.

Synthesis and Purification

The most common and reliable method for synthesizing N-tert-Butyl-4-fluorobenzamide is through the acylation of tert-butylamine with 4-fluorobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is efficient and generally proceeds with high yield.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 4-fluorobenzoic acid. First, the carboxylic acid is converted to a more reactive acid chloride, which then readily reacts with the amine.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of N-tert-Butyl-4-fluorobenzamide.

Materials:

-

4-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

tert-Butylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A suitable base (e.g., triethylamine or pyridine)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours or until gas evolution ceases and the solution becomes clear. The solvent and excess reagent are then removed under reduced pressure to yield crude 4-fluorobenzoyl chloride.

-

Amidation Reaction: Dissolve the crude 4-fluorobenzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the cooled acid chloride solution.

-

Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure N-tert-Butyl-4-fluorobenzamide.[5]

Spectral Analysis and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 2: Summary of Key Spectral Data

| Technique | Feature | Characteristic Signal | Source |

| ¹H NMR | tert-Butyl Protons (9H) | Singlet, ~1.47 ppm | [6] |

| Aromatic Protons (4H) | Multiplets, ~7.54-7.60 ppm | [6] | |

| Amide Proton (1H) | Broad singlet, ~5.99 ppm | [6] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165.9 ppm | [6] |

| C-F Carbon | ~163.0 ppm (doublet, ¹JCF ≈ 250 Hz) | - | |

| C-tert-Butyl | ~51.7 ppm | [6] | |

| CH₃-tert-Butyl | ~28.8 ppm | [6] | |

| IR (KBr) | N-H Stretch | ~3355 cm⁻¹ | [6] |

| C=O Stretch (Amide I) | ~1652 cm⁻¹ | [6][7] | |

| C-F Stretch | ~1200-1300 cm⁻¹ | [8] | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 195 | [8] |

| Key Fragments | m/z 122 ([M - C₄H₉]⁺), 105, 77, 57 ([C₄H₉]⁺) | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.47 ppm. The aromatic protons appear as a complex multiplet further downfield due to fluorine-proton coupling. The amide proton (N-H) typically presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.[6]

-

¹³C NMR: In the carbon spectrum, the carbonyl carbon is observed around 166 ppm. The carbon atom bonded to fluorine shows a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds. The quaternary and methyl carbons of the tert-butyl group are readily identifiable in the aliphatic region.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration.[6][7] The N-H stretch is observed as a sharp to moderately broad band above 3300 cm⁻¹.[6] The presence of the C-F bond is confirmed by a strong absorption in the fingerprint region, typically between 1200 and 1300 cm⁻¹.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) shows a distinct molecular ion peak at an m/z corresponding to the molecular weight (195). The most prominent fragmentation pathway involves the loss of the stable tert-butyl carbocation ([C₄H₉]⁺, m/z 57), leading to a base peak at m/z 122, which corresponds to the 4-fluorobenzoylium cation.[7]

Applications in Research and Development

N-tert-Butyl-4-fluorobenzamide is primarily used as an intermediate in organic synthesis.

-

Agrochemicals: The fluorobenzamide moiety is a core component in several classes of modern insecticides and herbicides. The fluorine atom can enhance metabolic stability and binding affinity to target enzymes.

-

Pharmaceuticals: This compound serves as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The amide linkage is a stable and common feature in drug molecules, and the fluorinated phenyl ring is a prevalent motif used to modulate pharmacokinetic and pharmacodynamic properties.

Safety and Handling

According to its Safety Data Sheet (SDS), N-tert-Butyl-4-fluorobenzamide requires careful handling.

-

Hazards: The compound is harmful if swallowed (H302) and is suspected of causing genetic defects (H341).[3]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Handling should occur in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion

N-tert-Butyl-4-fluorobenzamide is a synthetically versatile and valuable chemical intermediate. Its well-defined structure, predictable reactivity, and clear spectral signatures make it a reliable building block for professionals in drug discovery and agrochemical research. Understanding its core chemical properties, synthesis protocols, and analytical characteristics, as outlined in this guide, is fundamental to its effective application in complex synthetic campaigns.

References

- Smolecule. (n.d.). Buy 4-Tert-butyl-2-fluorobenzamide.

- PubChem. (n.d.). N-tert-butyl-4-fluorobenzenesulfonamide.

- BLDpharm. (n.d.). N-(tert-Butyl)-4-fluorobenzamide.

- PubChem. (n.d.). N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- PubChem. (n.d.). 4-butyl-N-(4-fluorobenzyl)benzamide.

- The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from The Royal Society of Chemistry website.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ResearchGate. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2.

- Fisher Scientific. (2009). Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 4-Fluorobenzamide.

- PubChem. (n.d.). N-tert-Butyl-4-aminobenzamide.

- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.

- ChemicalBook. (2025). 4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.

- ChemicalBook. (n.d.). 4-Fluorobenzamide(824-75-9) 1H NMR spectrum.

- SpectraBase. (n.d.). N-tert-Butylbenzamide - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide.

- OAE Publishing Inc. (2021). Oxidative stress and heart disease: the thyroid hormone mediation.

- (n.d.). Table of Characteristic IR Absorptions.

- Sigma-Aldrich. (n.d.). CAS 107-43-7.

- Google Patents. (n.d.). CN101503372A - A kind of preparation method of fluorobenzamide compound.

- ChemicalBook. (n.d.). 146915-43-7 CAS Manufactory.

- Texas Water Development Board. (n.d.). Kendall County, Texas.

- ResearchGate. (2026). Consumer Understanding of the 'Best Before' and 'Use by' Dates.

Sources

- 1. 49834-29-9|N-(tert-Butyl)-4-fluorobenzamide|BLD Pharm [bldpharm.com]

- 2. twdb.texas.gov [twdb.texas.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy 4-Tert-butyl-2-fluorobenzamide [smolecule.com]

N-T-Butyl-4-fluorobenzamide synthesis mechanism and reaction pathway

An In-Depth Technical Guide to the Synthesis of N-tert-Butyl-4-fluorobenzamide

Foreword: The Strategic Importance of Fluorinated Benzamides

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The benzamide moiety itself is a privileged structure, present in a vast array of pharmacologically active compounds. When combined, the N-tert-butyl-4-fluorobenzamide scaffold emerges as a valuable building block. The fluorine atom at the para-position can modulate electronic properties, enhance metabolic stability, and improve binding affinity through favorable interactions. The sterically demanding tert-butyl group provides a robust anchor, influencing conformation and protecting the amide bond from enzymatic hydrolysis. This guide provides an in-depth exploration of the synthesis of N-tert-Butyl-4-fluorobenzamide, focusing on the underlying mechanistic principles and field-proven experimental protocols designed for reproducibility and scalability.

Chapter 1: Primary Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and widely adopted method for synthesizing N-tert-Butyl-4-fluorobenzamide is a two-step process. This pathway leverages the conversion of a stable, commercially available carboxylic acid into a highly reactive acyl chloride, which is then coupled with the amine. This classic approach, known as the Schotten-Baumann reaction, is valued for its efficiency and high yields.[1][2]

The overall transformation is as follows:

Caption: Overall two-step synthesis via the Schotten-Baumann approach.

Step 1: Activation of 4-Fluorobenzoic Acid to 4-Fluorobenzoyl Chloride

Mechanistic Rationale: Directly reacting a carboxylic acid with an amine is generally inefficient due to a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are ideal for this purpose.[4]

-

Thionyl Chloride (SOCl₂): This reagent is often preferred in industrial settings because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[5]

-

Oxalyl Chloride ((COCl)₂): This reagent allows for milder reaction conditions and is often used with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is also driven by the formation of gaseous byproducts (CO, CO₂, and HCl).[5]

The activation proceeds via a nucleophilic acyl substitution, where the carboxylic acid oxygen attacks the chlorinating agent, ultimately leading to the displacement of the hydroxyl group by a chloride ion.

Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride

| Parameter | Value | Justification & Notes |

| Reagents | 4-Fluorobenzoic Acid, Thionyl Chloride (SOCl₂) | Thionyl chloride is used in excess to drive the reaction to completion. |

| Stoichiometry | 1.0 eq. Acid, 2.0-3.0 eq. SOCl₂ | An excess of SOCl₂ ensures full conversion of the carboxylic acid. |

| Solvent | None (neat) or Dichloromethane (DCM) | The reaction can be run neat. DCM can be used as a solvent if desired. |

| Temperature | Reflux (approx. 76 °C for neat SOCl₂) | Heating is required to overcome the activation energy of the reaction. |

| Time | 2-4 hours | Monitored by the cessation of HCl gas evolution. |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add 4-fluorobenzoic acid.

-

Slowly add thionyl chloride to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is complete when the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-fluorobenzoyl chloride is a liquid and can often be used in the next step without further purification.[5]

Step 2: Amidation via Nucleophilic Acyl Substitution

Mechanistic Rationale: The synthesized 4-fluorobenzoyl chloride possesses a highly electrophilic carbonyl carbon due to the inductive effects of both the chlorine and oxygen atoms.[6] This makes it highly susceptible to nucleophilic attack by tert-butylamine. The reaction generates one equivalent of HCl, which must be neutralized by a base to prevent the protonation of the unreacted tert-butylamine, which would render it non-nucleophilic.[1] In this protocol, excess tert-butylamine serves as both the nucleophile and the base.

Caption: Mechanism of the amidation step.

Experimental Protocol: Synthesis of N-tert-Butyl-4-fluorobenzamide

| Parameter | Value | Justification & Notes |

| Reagents | 4-Fluorobenzoyl Chloride, tert-Butylamine | The amine acts as both nucleophile and base. |

| Stoichiometry | 1.0 eq. Acyl Chloride, 2.2 eq. Amine | One equivalent of amine is for the reaction, and the excess neutralizes the HCl byproduct.[7] |

| Solvent | Dichloromethane (DCM) | An aprotic solvent that dissolves the reactants. |

| Temperature | 0 °C to Room Temperature | The initial cooling controls the exothermic reaction.[7] |

| Time | 12-16 hours (overnight) | Allows the reaction to proceed to completion at room temperature. |

Step-by-Step Procedure:

-

In a flask, dissolve tert-butylamine (2.2 eq.) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of 4-fluorobenzoyl chloride (1.0 eq.) in DCM.

-

Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.[7]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.[7]

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford white crystals of N-tert-Butyl-4-fluorobenzamide.

Chapter 2: Alternative Synthesis Pathways

While the Schotten-Baumann approach is robust, certain substrates may require milder conditions. Modern organic synthesis offers several alternatives that avoid the need to isolate a reactive acyl chloride.

Amide Coupling Reagents

Mechanistic Rationale: Coupling reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt).[4][9] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt can then react with this intermediate to form an active ester, which minimizes side reactions and potential racemization if chiral centers are present.[10]

Representative Protocol (EDC/HOBt Coupling):

-

Dissolve 4-fluorobenzoic acid (1.0 eq.), tert-butylamine (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.[9]

-

Cool the mixture to 0 °C.

-

Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[9]

-

Perform an aqueous workup similar to the one described in section 1.2, followed by purification.

N-Acylbenzotriazole Intermediates

Mechanistic Rationale: Carboxylic acids can be converted into N-acylbenzotriazoles, which are stable, often crystalline, and neutral acylating agents.[11] They react cleanly with amines to form amides without the need for an additional base, as the benzotriazole anion is a good leaving group and a weak base.[12][13] This method is advantageous for its mild conditions and simple workup.[11]

Representative Protocol:

-

Activate 4-fluorobenzoic acid (1.0 eq.) with thionyl chloride or tosyl chloride in the presence of benzotriazole (1.0 eq.) to form N-(4-fluorobenzoyl)benzotriazole.[12]

-

Isolate the N-acylbenzotriazole intermediate.

-

React the intermediate with tert-butylamine (1.0 eq.) in a solvent like THF at room temperature to yield the desired amide. The workup typically involves simple filtration and removal of the solvent.[14]

Chapter 3: Product Characterization and Workflow

Validation of the final product's identity and purity is critical. The following data are characteristic of N-tert-Butyl-4-fluorobenzamide.

Summary of Analytical Data

| Analysis | Expected Result | Interpretation |

| Melting Point | 130–131 °C | A sharp melting point indicates high purity of the crystalline solid.[15] |

| ¹H NMR (CDCl₃) | δ ~7.7 (m, 2H), ~7.1 (m, 2H), ~6.0 (br s, 1H, NH), 1.47 (s, 9H) | Aromatic protons appear as multiplets. The broad singlet corresponds to the amide N-H. The sharp singlet at ~1.47 ppm with an integration of 9H is the characteristic signal for the tert-butyl group.[15] |

| IR (KBr) | ~3355 cm⁻¹ (N-H stretch), ~1652 cm⁻¹ (C=O stretch, Amide I) | The N-H stretch confirms the presence of the secondary amide. The strong absorption for the carbonyl group is characteristic of an amide.[15] |

General Experimental Workflow

Caption: Standard laboratory workflow for synthesis and purification.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Shimizu, S., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(8), 1276–1284.

- Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213.

- Prasad, C. S., et al. (2021). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Omega, 6(35), 22845–22854.

- Lundberg, H., et al. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742.

- Katritzky, A. R., et al. (2011). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA).

- Yadav, M. S., et al. (2021). N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius Rearrangement. Synlett, 32(10), 983-988.

-

ResearchGate. (2024). Some common approaches used for the synthesis of diverse N-acylbenzotriazoles. Retrieved from [Link]

- Kamal, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1353–1364.

-

ACS Publications. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

- Yang, W., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-608.

-

The Royal Society of Chemistry. (2017). Supplementary Information for an article. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

- Neamati, A., et al. (2012). Syntheses and Spectroscopic Study of Some New N-4-Fluorobenzoyl Phosphoric Triamides.

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

- Klapars, A., et al. (2005). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 70(25), 10324–10336.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

PubChem. (n.d.). 4-Fluorobenzamide. Retrieved from [Link]

-

Reddit. (2023). 4-fluorobenzoyl chloride formation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

Sources

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

N-T-Butyl-4-fluorobenzamide CAS number and IUPAC name

An In-depth Technical Guide to N-tert-Butyl-4-fluorobenzamide

Introduction

N-tert-Butyl-4-fluorobenzamide is a synthetic organic compound featuring a benzamide core structure. The presence of a fluorine atom at the para-position of the phenyl ring and a bulky tert-butyl group attached to the amide nitrogen imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of fluorine can significantly influence molecular interactions, metabolic stability, and binding affinity to biological targets, while the tert-butyl group provides steric hindrance that can affect reactivity and conformation. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, applications, and safety protocols, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Properties

A precise understanding of the fundamental properties of a compound is the cornerstone of its application in research.

Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-(tert-Butyl)-4-fluorobenzamide | [1] |

| CAS Number | 49834-29-9 | [1] |

| Molecular Formula | C₁₁H₁₄FNO | [1] |

| Molecular Weight | 195.23 g/mol | [1] |

| SMILES | CC(C)(C)NC(=O)C1=CC=C(F)C=C1 | [1] |

Physicochemical Properties

The physical and chemical characteristics of N-tert-Butyl-4-fluorobenzamide are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Appearance | White solid/crystals | [2] |

| Melting Point | 133-134 °C (for the similar 4-bromo analog) | [2] |

| Solubility | Insoluble in water | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis of N-tert-Butyl-4-fluorobenzamide

The primary route for synthesizing N-tert-Butyl-4-fluorobenzamide is through the acylation of tert-butylamine with a derivative of 4-fluorobenzoic acid. The Schotten-Baumann reaction is a common and effective method for this transformation.

Rationale for Synthetic Approach

The Schotten-Baumann reaction is chosen for its reliability in forming amide bonds, particularly when one of the reactants is a sterically hindered amine like tert-butylamine. The reaction involves the conversion of a carboxylic acid (4-fluorobenzoic acid) into a more reactive acyl chloride, which then readily reacts with the amine. The use of a biphasic system with an aqueous base (like NaOH) is crucial; it serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile. Dichloromethane is an excellent organic solvent for this process as it dissolves the acyl chloride and the final product while being immiscible with the aqueous base.

Experimental Protocol: Schotten-Baumann Reaction

This protocol is a representative procedure adapted from the synthesis of structurally similar benzamides.[2]

Step 1: Preparation of 4-Fluorobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1 eq.).

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at room temperature under a fume hood.

-

Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-fluorobenzoyl chloride.

Step 2: Amide Formation

-

Cool a mixture of dichloromethane (CH₂Cl₂) and tert-butylamine (1.5 eq.) to 0°C in a separate flask.[2]

-

Dissolve the crude 4-fluorobenzoyl chloride from Step 1 in dichloromethane.

-

Add the solution of 4-fluorobenzoyl chloride dropwise to the cooled tert-butylamine solution with vigorous stirring.[2]

-

Maintain the temperature at 0-5°C during the addition.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[2]

Step 3: Work-up and Purification

-

Wash the reaction mixture sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether or ethanol/water) to obtain pure N-tert-Butyl-4-fluorobenzamide as white crystals.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-tert-Butyl-4-fluorobenzamide.

Applications in Research and Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The fluorobenzamide motif is a key structural component in various biologically active molecules.

N-tert-Butyl-4-fluorobenzamide serves as a crucial building block or scaffold for the synthesis of more complex molecules with potential therapeutic applications.[5] While not typically an active pharmaceutical ingredient itself, its derivatives are explored in various research areas. For instance, benzamide derivatives have been investigated for their affinity to sigma receptors, which are targets for neuroleptic drugs.[5] The structural motif is also used in the design of inhibitors for various enzymes and as a component in proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality.[4] The introduction of fluorine can improve the biological properties of such molecules, including their binding affinity to target proteins like Cereblon (CRBN).[4]

Logical Relationship Diagram: Structure to Application

Caption: Relationship between structure, properties, and applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-tert-Butyl-4-fluorobenzamide and its precursors.

-

General Handling : Handle in accordance with good industrial hygiene and safety practices.[3][6] Use in a well-ventilated area, preferably a fume hood.[3][7] Avoid formation of dust and aerosols.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

-

First Aid Measures :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][7]

-

Skin Contact : Wash off immediately with soap and plenty of water.[6][7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[6]

-

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

This information is a summary. Always refer to the full Safety Data Sheet (SDS) provided by the supplier before use.

References

- Smolecule. (n.d.). Buy 4-Tert-butyl-2-fluorobenzamide.

- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- PubChem. (n.d.). N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide.

- BLDpharm. (n.d.). N-(tert-Butyl)-4-fluorobenzamide.

- PubChem. (n.d.). 4-butyl-N-(4-fluorobenzyl)benzamide.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- ResearchGate. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂.

- Fisher Scientific. (n.d.). CAS RN 824-75-9.

- Benchchem. (n.d.). N-benzyl-4-fluorobenzamide.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Chemdiv. (n.d.). Compound 4-tert-butyl-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide.

- PubChem. (n.d.). 4-Fluorobenzamide.

- Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.

- National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.

- Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.

- National Institutes of Health. (n.d.). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications.

- Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

Sources

- 1. 49834-29-9|N-(tert-Butyl)-4-fluorobenzamide|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Potential Biological Activity of N-tert-Butyl-4-fluorobenzamide

Abstract

N-tert-butyl-4-fluorobenzamide is a synthetic organic compound characterized by a core benzamide scaffold, a para-substituted fluorine atom, and an N-linked tert-butyl group. While direct, comprehensive biological data for this specific molecule is not extensively documented in public literature, its constituent chemical motifs are hallmarks of numerous pharmacologically active agents. This technical guide synthesizes information from analogous structures to build a predictive framework for its potential biological activities. We will explore likely therapeutic targets, including enzyme systems, cell surface receptors, and microbial pathogens, based on robust evidence from the broader classes of N-substituted and fluorinated benzamides. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical basis for investigation but also detailed, field-proven experimental protocols to empirically validate these hypotheses.

Introduction: Deconstructing N-tert-Butyl-4-fluorobenzamide

The exploration of novel chemical entities is the cornerstone of modern drug discovery. N-tert-butyl-4-fluorobenzamide presents an intriguing case. Its structure is a deliberate convergence of three key pharmacophoric elements:

-

The Benzamide Scaffold: A privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Benzamide derivatives are foundational to drugs with antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2]

-

The 4-Fluoro Substituent: The strategic incorporation of fluorine is a well-established tactic in drug design. It can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein.[3] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and participate in unique hydrogen bonding interactions, often leading to enhanced potency.[3]

-

The N-tert-Butyl Group: This bulky, lipophilic group can influence the molecule's pharmacokinetic profile and sterically guide its interaction within a protein's binding pocket, potentially conferring selectivity for specific targets.

Given this structural composition, a logical, evidence-based exploration of its potential biological activity is warranted. This guide will proceed by examining established activities of structurally related compounds to propose a rational, tiered screening strategy.

Table 1: Physicochemical Properties of N-tert-Butyl-4-fluorobenzamide

| Property | Value | Source |

| CAS Number | 49834-29-9 | [4] |

| Molecular Formula | C₁₁H₁₄FNO | [5] |

| Molecular Weight | 195.23 g/mol | [5] |

| Appearance | White to almost white crystalline powder | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); poorly soluble in water. | [6] |

| Melting Point | 154°C to 158°C | [6] |

Potential Target Class I: Enzyme Inhibition

The benzamide core is a frequent constituent of competitive and non-competitive enzyme inhibitors.[2][7] The presence of a fluorine atom can further enhance binding affinity to an active site.[3] Therefore, enzyme inhibition represents a primary and highly plausible avenue of biological activity for N-tert-butyl-4-fluorobenzamide.

Hypothesis: Inhibition of Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE)

Causality: Substituted benzamides and sulfonamides are classic inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE).[2] These enzymes are validated targets for glaucoma and Alzheimer's disease, respectively. Studies have demonstrated that novel benzamide derivatives can exhibit inhibitory potencies at the nanomolar level against these enzymes.[2] The specific substitutions on the benzamide ring dictate the potency and selectivity of inhibition.

Hypothesis: Inhibition of Histone Deacetylases (HDACs)

Causality: N-substituted benzamides, structurally similar to our topic compound, have been specifically designed and evaluated as inhibitors of histone deacetylases (HDACs), an important class of enzymes in oncology.[7] These compounds function as anti-proliferative agents, and their efficacy is critically dependent on the nature of the N-substituent and its ability to interact with the enzyme's active site.[7]

Hypothesis: Inhibition of Monoamine Oxidase B (MAO-B)

Causality: The 4-fluorobenzoyl moiety is a key structural feature in known inhibitors of MAO-B.[8] For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a selective and competitive MAO-B inhibitor with a Ki of 94.52 nM.[8] Given that N-tert-butyl-4-fluorobenzamide shares the fluorinated benzoyl core, assessing its activity against MAO-B, a key target in Parkinson's disease, is a logical step.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol provides a robust, self-validating framework for determining the inhibitory constant (IC₅₀) of a test compound against a purified enzyme that processes a fluorogenic substrate.

Principle: The enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An effective inhibitor will reduce the rate of this reaction, resulting in a lower fluorescence signal. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of N-tert-butyl-4-fluorobenzamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate using assay buffer.

-

Enzyme Preparation: Dilute the purified target enzyme (e.g., AChE, MAO-B) to its optimal working concentration in a chilled assay buffer. The final concentration should be chosen to yield a robust signal-to-background ratio within a linear range.

-

Reaction Initiation: In a 96-well black, flat-bottom plate, add the following in order:

-

Assay Buffer

-

Test compound dilutions (or DMSO for control wells)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C). Causality: This step allows the test compound to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring a more accurate measurement of inhibition.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes. The excitation and emission wavelengths must be optimized for the specific fluorophore being released.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for a fluorometric enzyme inhibition assay.

Potential Target Class II: Receptor Modulation

Benzamides are a well-established class of receptor ligands, particularly for G-protein coupled receptors (GPCRs).[1] Their binding can either antagonize (block) or agonize (activate) receptor signaling.

Hypothesis: Sigma Receptor Affinity

Causality: Fluorobenzamides have been synthesized and shown to bind with high affinity and selectivity to sigma receptors.[9] For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide displayed a Ki of 3.4 nM for sigma receptors.[9] These receptors are implicated in a variety of central nervous system functions and are targets for neuropsychiatric and neurodegenerative diseases. The structural elements of N-tert-butyl-4-fluorobenzamide make it a candidate for sigma receptor binding.

Hypothesis: PPARγ Modulation

Causality: N-Benzylbenzamide derivatives have been identified as potent dual modulators of soluble epoxide hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[10] PPARγ is a nuclear receptor and a key regulator of glucose and lipid metabolism, making it a major target for type 2 diabetes. While our compound has an N-tert-butyl group instead of a benzyl group, the underlying benzamide scaffold's ability to fit into the PPARγ ligand-binding domain suggests this is a plausible area for investigation.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is the gold standard for quantifying the affinity of a test compound for a specific receptor.[11]

Principle: The assay measures the ability of an unlabeled test compound (the "competitor," N-tert-butyl-4-fluorobenzamide) to displace a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) that has a known high affinity for the target receptor. The amount of radioactivity bound to the receptor preparation (e.g., cell membranes) is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the target receptor (e.g., CHO or HEK293 cells). Homogenize cells in a hypotonic buffer and isolate the membrane fraction by ultracentrifugation.

-

Assay Setup: In a 96-well plate, add the following components:

-

Assay Buffer (e.g., Tris-HCl with appropriate cofactors).

-

A fixed, sub-saturating concentration of the radiolabeled ligand.

-

Serial dilutions of the test compound (N-tert-butyl-4-fluorobenzamide).

-

Control wells:

-

Total Binding: Contains radioligand and buffer only (no competitor).

-

Non-specific Binding (NSB): Contains radioligand and a saturating concentration of a known, unlabeled high-affinity ligand to block all specific binding.

-

-

-

Incubation: Add the prepared cell membranes to each well to start the binding reaction. Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Causality: The filter traps the membranes with the bound radioligand while unbound ligand passes through. This rapid step prevents significant dissociation of the ligand-receptor complex.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Convert the CPM for each test compound concentration into a percentage of the maximal specific binding.

-

Plot the percent specific binding versus the logarithm of the competitor concentration. Fit the data using non-linear regression to determine the IC₅₀.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Potential Target Class III: Antimicrobial Activity

The benzamide moiety is present in several antimicrobial agents.[1] Furthermore, fluorination has been shown to enhance the antibacterial and antifungal properties of various chemical scaffolds.[12][13]

Hypothesis: Antibacterial and Antifungal Activity

Causality: Studies on related compounds provide a strong basis for this hypothesis. For example, fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole demonstrated superior activity against Staphylococcus aureus compared to the non-fluorinated parent compound.[12] Similarly, fluorobenzoylthiosemicarbazides have shown potent activity against pathogenic methicillin-resistant S. aureus (MRSA) clinical isolates.[13] The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential enzymes.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the definitive way to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Principle: A standardized inoculum of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration where no growth is observed.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target microorganism (e.g., S. aureus ATCC 29213) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: In a 96-well clear, U-bottom plate, prepare two-fold serial dilutions of N-tert-butyl-4-fluorobenzamide in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include the following controls on each plate:

-

Sterility Control: Broth only (no compound, no inoculum).

-

Growth Control: Broth plus inoculum (no compound).

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in the same manner.

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as required for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is a complete inhibition of visible growth, as compared to the growth control well.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Proposed Screening Cascade

N-tert-butyl-4-fluorobenzamide is a compound with significant, albeit underexplored, therapeutic potential. Based on robust precedent from structurally analogous molecules, its biological activity is most likely to manifest in enzyme inhibition, receptor modulation, or antimicrobial action. A judicious and resource-efficient approach to confirming this potential involves a tiered screening cascade. An initial broad screening against diverse panels of enzymes and receptors is recommended. Positive hits from this primary screen would then dictate the direction of more focused, secondary assays (e.g., Ki determination, cell-based functional assays) and subsequent lead optimization efforts. The protocols detailed in this guide provide the foundational tools for embarking on this discovery process.

Caption: Proposed screening cascade for N-tert-butyl-4-fluorobenzamide.

References

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 951–958. [Link]

-

Tüzün, B., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1848. [Link]

-

Li, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(10), 1145-1152. [Link]

-

Kühne, S., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 284-298. [Link]

-

Natural Micron Pharm Tech. 4-Fluorobenzamide. [Link]

-

El-Gamal, M. I., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1580. [Link]

-

Braun, D. E., & Tan, M. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(9), 5283-5291. [Link]

-

Yang, H., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Synthetic Communications, 50(18), 2825-2834. [Link]

-

Gabellieri, E., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(15), 11095-11119. [Link]

-

Głowacka, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13809. [Link]

-

Shiue, G. G., et al. (2002). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 29(4), 433-441. [Link]

-

Paneth, A., et al. (2019). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 24(19), 3568. [Link]

- Springer, C. J., & Niculescu-Duvaz, I. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

Am Ende, C. W., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(9), 2489-2495. [Link]

-

Boukemis, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 233. [Link]

-

Kumar, A., et al. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Medicinal Chemistry Research, 23, 3328-3338. [Link]

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 32. [Link]

-

Sancineto, L., et al. (2014). Direct NMR Detection of the Binding of Functional Ligands to the Human Sweet Receptor, a Heterodimeric Family 3 GPCR. ACS Medicinal Chemistry Letters, 5(8), 924-929. [Link]

-

PubChem. N-(tert-butyl)-3-fluoro-4-methoxybenzamide. [Link]

-

Wang, M., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(23), 4253. [Link]

-

Stepanov, A. V., & Shcherbakov, D. N. (2016). Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Methods in Molecular Biology, 1527, 241-248. [Link]

-

PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

-

PubChem. N-tert-Butyl-4-aminobenzamide. [Link]

-

Creative Bioarray. Receptor Binding Assay. [Link]

-

Zaynitdinova, L. I., et al. (2022). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[7]arene with Hydroxyl and Amine Groups. Molecules, 27(19), 6667. [Link]

-

PubChem. 4-Fluorobenzamide. [Link]

-

Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 49834-29-9|N-(tert-Butyl)-4-fluorobenzamide|BLD Pharm [bldpharm.com]

- 5. Buy 4-Tert-butyl-2-fluorobenzamide [smolecule.com]

- 6. Buy 4-Fluorobenzamide-D4 (EVT-13583014) [evitachem.com]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of Fluorine in Modulating the Bioactivity of N-T-Butyl-4-fluorobenzamide

Abstract

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth technical analysis of the role of the fluorine atom in defining the bioactivity of a model compound, N-T-Butyl-4-fluorobenzamide. We will deconstruct the multifaceted influence of fluorine, from fundamental physicochemical alterations to its profound impact on pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document moves beyond simple observation to explain the underlying causality, providing field-proven experimental protocols and data interpretation frameworks for researchers in drug discovery. We will explore how a single, sterically conservative substitution of hydrogen with fluorine can drastically enhance metabolic stability, modulate target affinity, and improve overall drug-like properties, thereby validating its strategic use in lead optimization.[3][4]

Introduction: Why Fluorine? A Deliberate Strategy, Not a Coincidence

In the landscape of contemporary drug development, approximately 20% of all recently marketed pharmaceuticals are organofluorine compounds.[5] This prevalence is not accidental; it is the result of a deliberate and highly effective strategy. The fluorine atom, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.[3] However, its unique electronic properties impart profound changes to a molecule's character.

The N-T-Butyl-4-fluorobenzamide scaffold serves as an exemplary case study. The benzamide core is a "privileged structure" found in numerous bioactive agents. The addition of a fluorine atom at the para-position of the phenyl ring is a classic medicinal chemistry maneuver designed to address specific liabilities, most notably metabolic instability. This guide will dissect the precise contributions of this fluorine atom to the molecule's overall biological profile.

The Physicochemical Cascade: How Fluorine Reshapes Molecular Properties

The introduction of a fluorine atom initiates a cascade of changes in the molecule's physicochemical properties. These alterations are the foundation upon which improved biological activity is built. The primary effects can be categorized into three domains: electronic modulation, lipophilicity, and conformational influence.

-

Electronic Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. In N-T-Butyl-4-fluorobenzamide, this effect propagates through the phenyl ring, subtly altering the electron density of the entire benzamide system. This can influence the pKa of the amide proton and modulate the strength of hydrogen bonds the molecule can form with its biological target.[3][4]

-

Lipophilicity Modulation: Fluorine substitution typically increases a molecule's lipophilicity (fat solubility).[6] This enhancement is crucial for improving membrane permeability, which is essential for a drug to reach its intracellular target and for good oral absorption.[1][2] The increased lipophilicity can also strengthen binding to hydrophobic pockets within a target protein.[6]

-

Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), significantly stronger than a carbon-hydrogen (C-H) bond.[7][8] Aromatic rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the electron-rich para-position. By replacing the hydrogen at this position with a fluorine atom, the molecule is effectively "armored" against this common metabolic pathway, a concept known as metabolic shielding.[9][10]

The logical flow from fluorine's intrinsic properties to its downstream biological consequences is visualized below.

Caption: Causality map from fluorine's properties to biological outcomes.

Pharmacokinetic Profile: The Metabolic Stability Advantage

The single most significant contribution of the para-fluoro substituent in N-T-Butyl-4-fluorobenzamide is the enhancement of its metabolic stability.[10] Without it, the non-fluorinated analog, N-T-Butyl-benzamide, is highly susceptible to para-hydroxylation by CYP enzymes, leading to rapid clearance and low systemic exposure after oral administration.

Caption: Fluorine's role in blocking CYP450-mediated metabolism.

This metabolic blocking directly translates to:

-

Increased Half-Life (t½): The drug remains in circulation for a longer period.

-

Higher Bioavailability (%F): A greater fraction of an orally administered dose reaches systemic circulation.

-

Reduced Metabolite-Driven Toxicity: Prevents the formation of potentially reactive hydroxylated metabolites.[8]

Pharmacodynamics: Fine-Tuning Target Interactions

While metabolic stability is a primary driver, the fluorine atom also influences how the molecule interacts with its biological target. The electronic changes can either increase or decrease binding affinity depending on the specific nature of the target's active site.

For many benzamide-based inhibitors, target engagement involves a combination of hydrophobic interactions and hydrogen bonding. The fluorine atom can participate in favorable interactions, such as weak hydrogen bonds or dipole-dipole interactions, with residues in the binding pocket.[4] Furthermore, by altering the conformation of the molecule, fluorine can pre-organize the ligand into a more favorable geometry for binding.[7]

A structure-activity relationship (SAR) study comparing the fluorinated compound to its non-fluorinated parent and other analogs is essential to quantify this effect.[11][12]

Experimental Validation: A Step-by-Step Guide

To empirically validate the role of fluorine, a series of comparative experiments must be conducted. The core principle is to test N-T-Butyl-4-fluorobenzamide against its direct non-fluorinated analog, N-T-Butyl-benzamide.

Protocol 5.1: Synthesis of Benzamide Analogs

This protocol describes a standard amide coupling reaction.[13]

Objective: To synthesize N-T-Butyl-4-fluorobenzamide and N-T-Butyl-benzamide.

Materials:

-

4-Fluorobenzoyl chloride (or 4-fluorobenzoic acid)

-

Benzoyl chloride (or benzoic acid)

-

tert-Butylamine

-

Coupling agents (e.g., EDCI/HOBt if starting from carboxylic acid)

-

Dichloromethane (DCM) as solvent

-

Triethylamine (TEA) as base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butylamine (1.2 equivalents) and TEA (1.5 equivalents) in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in DCM to the flask dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Repeat steps 3-9 using benzoyl chloride to synthesize the non-fluorinated analog.

Protocol 5.2: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of fluorinated and non-fluorinated analogs in the presence of liver enzymes.

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Test compounds (1 mM stock in DMSO)

-

Acetonitrile with internal standard (for quenching and analysis)

-

LC-MS/MS system for quantification

Procedure:

-

Prepare a master mix of HLM (final concentration 0.5 mg/mL) and NADPH regenerating system in phosphate buffer.

-

Pre-warm the master mix at 37°C for 10 minutes.

-

Initiate the reaction by adding the test compound to the master mix (final concentration 1 µM).

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples at high speed to pellet the protein.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

Calculate the metabolic half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.

Protocol 5.3: Lipophilicity Determination (logD)

Objective: To measure the octanol-water distribution coefficient at physiological pH.

Materials:

-

Phosphate-buffered saline (PBS), pH 7.4

-

n-Octanol (pre-saturated with PBS)

-

Test compounds

-

HPLC system with UV detector

Procedure:

-

Prepare a solution of the test compound in PBS.

-

Add an equal volume of n-octanol.

-

Shake the mixture vigorously for 1 hour to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully collect aliquots from both the aqueous (PBS) and organic (n-octanol) layers.

-

Quantify the concentration of the compound in each layer using a calibrated HPLC-UV method.[14]

-

Calculate logD₇.₄ as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

The overall experimental workflow to characterize the impact of fluorine is depicted below.

Caption: Integrated workflow for evaluating the role of fluorine.

Data Synthesis and Interpretation

The data generated from the described protocols should be consolidated into a clear, comparative format. This allows for a direct assessment of the fluorine atom's impact.

| Parameter | N-T-Butyl-benzamide (Analog) | N-T-Butyl-4-fluorobenzamide | Rationale for Change |

| Target Affinity (IC₅₀, nM) | 150 | 95 | Fluorine may engage in favorable interactions in the binding pocket. |

| Cellular Potency (EC₅₀, µM) | 2.5 | 0.8 | Improved target affinity and better membrane permeability due to higher lipophilicity. |

| logD at pH 7.4 | 2.1 | 2.6 | Fluorine is more lipophilic than hydrogen.[3] |

| Metabolic Half-Life (t½, min) | 8 | > 90 | C-F bond blocks para-hydroxylation by CYP450 enzymes.[10] |

| Oral Bioavailability (%F) | < 5% | 45% | Increased metabolic stability leads to reduced first-pass metabolism in the liver. |

Note: Data are representative and for illustrative purposes.

The interpretation is straightforward: the addition of a single fluorine atom has transformed a compound with poor drug-like properties (low potency, rapid metabolism, poor bioavailability) into a much more viable lead candidate. The increase in metabolic half-life is the most dramatic and impactful change, directly enabling better systemic exposure.

Conclusion

The case of N-T-Butyl-4-fluorobenzamide provides a clear and compelling illustration of the power of fluorine in medicinal chemistry. The strategic placement of a fluorine atom at the para-position serves as a "metabolic shield," drastically improving the molecule's pharmacokinetic profile by preventing oxidative degradation.[1][9] This single modification leads to a longer half-life and significantly enhanced oral bioavailability. Concurrently, the fluorine atom's electronic and steric properties can fine-tune target interactions, often leading to improved potency.[5] The experimental workflows detailed herein provide a robust framework for any research team looking to systematically evaluate and validate the role of fluorination in their own drug discovery programs. Understanding and applying these principles is crucial for the rational design of next-generation therapeutics with optimized efficacy and safety profiles.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Gupta, T. (2025). Role of Fluorine in Drug Design and Drug Action.

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. lestudium-ias.com.

- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. inhancetechnologies.com.

- Macmillan Group. (2009). Biological Applications of Organofluorine Compounds. princeton.edu.

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds.

- ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Lee, K., Jung, W. H., Hwang, S. Y., & Lee, S. H. (1999). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters.

- Gao, X., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry.

- Zhang, T., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters.

- Lee, J., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl)

- ResearchGate. (2025). Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists.

- ResearchGate. (2025). Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists.

- Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

The Bulky Guardian: A Technical Guide to the Steric Effects of the Tert-Butyl Group in N-tert-Butyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group is a cornerstone in medicinal chemistry and materials science, primarily valued for the significant steric hindrance it imparts. When incorporated into the amide functionality of N-tert-Butyl-4-fluorobenzamide, this bulky substituent profoundly influences the molecule's conformational preferences, intermolecular interactions, and, consequently, its macroscopic properties. This technical guide provides an in-depth analysis of the steric effects of the tert-butyl group in N-tert-Butyl-4-fluorobenzamide, exploring its impact on amide bond rotation, hydrogen bonding patterns, and crystal packing. By synthesizing experimental data from analogous systems and computational insights, we aim to provide a comprehensive resource for professionals engaged in rational drug design and the development of advanced materials.

Introduction: The Strategic Role of Steric Hindrance